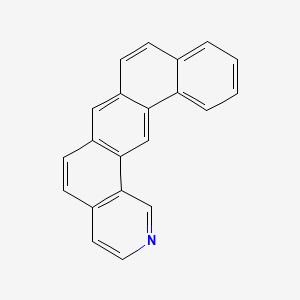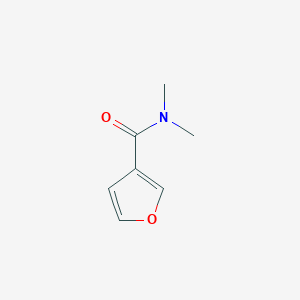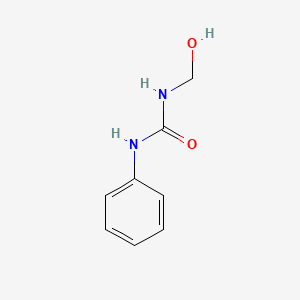
N-(Hydroxymethyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the urea moiety, and a phenyl group attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-phenylurea can be synthesized through the reaction of phenylurea with formaldehyde. The reaction typically involves the use of an acidic or basic catalyst to facilitate the addition of the hydroxymethyl group to the nitrogen atom of the urea moiety. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(Hydroxymethyl)-N’-phenylurea may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(Hydroxymethyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methyl-N’-phenylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products:
Oxidation: Formyl-N’-phenylurea or carboxyl-N’-phenylurea.
Reduction: N-methyl-N’-phenylurea.
Substitution: Halogenated or alkylated derivatives of N-(Hydroxymethyl)-N’-phenylurea.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(Hydroxymethyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.
Comparación Con Compuestos Similares
N-(Hydroxymethyl)-N’-phenylurea can be compared with other similar compounds, such as:
N-(Hydroxymethyl)urea: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylurea: Lacks the hydroxymethyl group, affecting its reactivity and applications.
N-(Hydroxymethyl)-N’-methylurea:
Propiedades
Número CAS |
20779-63-9 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-phenylurea |
InChI |
InChI=1S/C8H10N2O2/c11-6-9-8(12)10-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10,12) |
Clave InChI |
YGWXNEXTFKWALF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
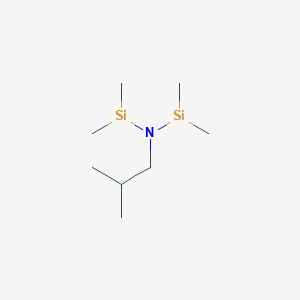
![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
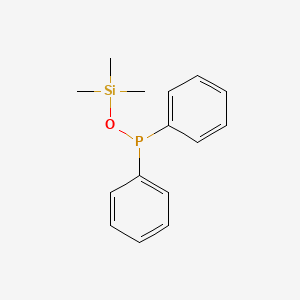
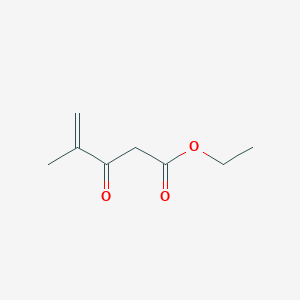
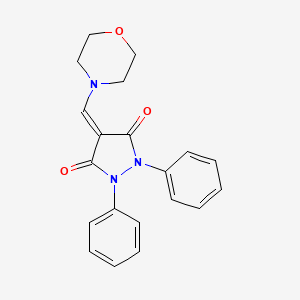
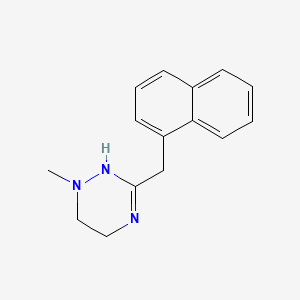
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
